

# A Technical Guide to 1-Bromo-1-fluorocyclohexane: Synthesis, Properties, and Identification

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## Compound of Interest

Compound Name: 1-Bromo-1-fluorocyclohexane

Cat. No.: B14755323

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-bromo-1-fluorocyclohexane**, a halogenated cycloalkane with potential applications in organic synthesis and as a building block in the development of novel chemical entities. This document details its chemical identifiers, physical properties, a modern synthetic approach, and its potential reactivity, with a focus on providing actionable information for laboratory professionals.

## Core Identifiers and Properties

Precise identification of chemical compounds is critical for regulatory compliance, safety, and scientific accuracy. The following tables summarize the key identifiers and computed physical properties of **1-bromo-1-fluorocyclohexane**.

## Chemical Identifiers

Identifier	Value
IUPAC Name	1-bromo-1-fluorocyclohexane[1]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> BrF[1]
Canonical SMILES	C1CCC(CC1)(F)Br[1]
InChI	InChI=1S/C6H10BrF/c7-6(8)4-2-1-3-5-6/h1-5H2[1]
InChIKey	BNPNIFIUQOPWRT-UHFFFAOYSA-N[1]

Note: A specific CAS Registry Number for **1-bromo-1-fluorocyclohexane** is not readily available in major chemical databases. Researchers should exercise caution to distinguish this compound from its isomers, such as 1-bromo-2-fluorocyclohexane, which are commonly cited.

## Physicochemical Data

The following table outlines the computed physicochemical properties of **1-bromo-1-fluorocyclohexane**, which are crucial for planning experiments and understanding its behavior in various systems.

Property	Value
Molecular Weight	181.05 g/mol [1]
Exact Mass	179.99499 Da[1]
XLogP3	3.1[1]
Hydrogen Bond Donor Count	0[1]
Hydrogen Bond Acceptor Count	1[1]
Rotatable Bond Count	0[1]
Topological Polar Surface Area	0 Å²[1]
Heavy Atom Count	8[1]

# Synthesis of 1-Bromo-1-fluorocyclohexane

The introduction of a geminal bromo-fluoro motif onto a cyclic alkane represents a valuable synthetic transformation. A modern and efficient method for the synthesis of 1-bromo-1-fluoroalkanes involves the photoredox-catalyzed addition of dibromofluoromethane to alkenes. While a specific experimental protocol for the synthesis of **1-bromo-1-fluorocyclohexane** is not detailed in the literature, a general procedure can be adapted from the work of Qing and colleagues published in Organic Letters.

## General Experimental Protocol: Photoredox-Catalyzed Synthesis

This protocol describes a general method for the synthesis of 1-bromo-1-fluoroalkanes from unactivated alkenes.

Materials:

- Unactivated alkene (e.g., cyclohexene)
- Dibromofluoromethane ( $\text{CHBr}_2\text{F}$ )
- Photoredox catalyst (e.g.,  $[\text{Ir}\{\text{dF}(\text{CF}_3)\text{ppy}\}_2(\text{dtbbpy})]\text{PF}_6$ )
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Inert gas (e.g., Nitrogen or Argon)
- Photoreactor (e.g., equipped with a blue LED light source)
- Standard laboratory glassware for inert atmosphere techniques
- Reagents for purification (e.g., silica gel for column chromatography)

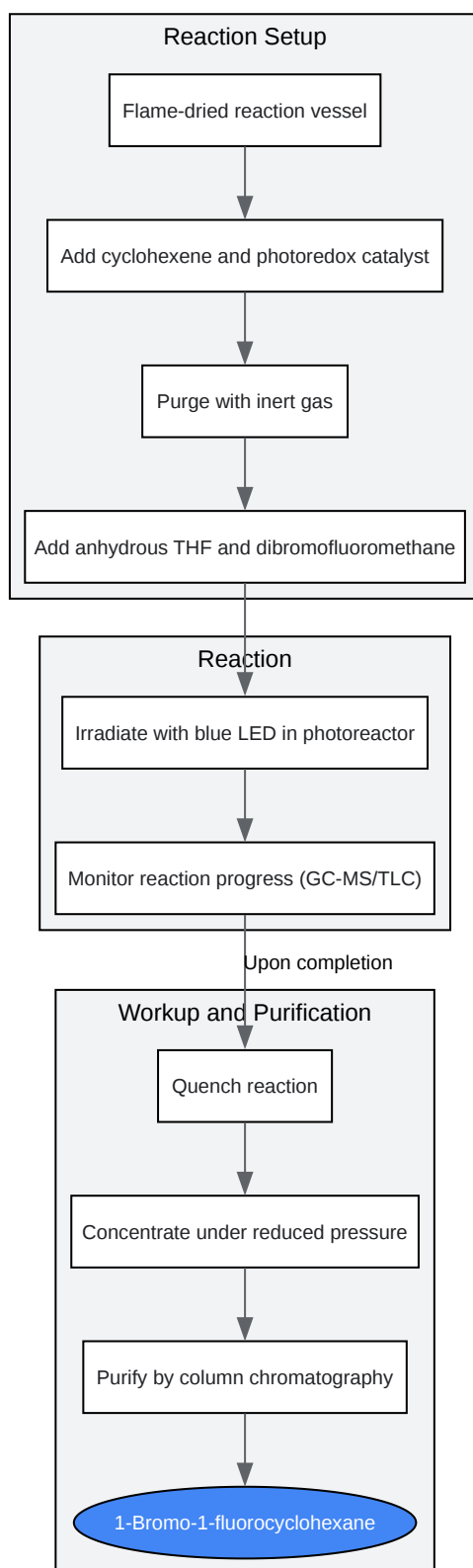
Procedure:

- To a flame-dried reaction vessel, add the unactivated alkene (1.0 equivalent) and the photoredox catalyst (typically 1-2 mol%).

- Seal the vessel and purge with an inert gas.
- Add anhydrous THF as the solvent, followed by dibromofluoromethane (typically 1.5-2.0 equivalents).
- Place the reaction vessel in a photoreactor and irradiate with a blue LED light source at room temperature.
- Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
- Upon completion, quench the reaction and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 1-bromo-1-fluoroalkane.

This method offers a direct and efficient route to 1-bromo-1-fluoroalkanes under mild reaction conditions.

## Experimental Workflow Diagram



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Caption: Workflow for the photoredox-catalyzed synthesis of **1-Bromo-1-fluorocyclohexane**.

## Reactivity and Potential Applications

While specific reactivity data for **1-bromo-1-fluorocyclohexane** is not extensively documented, its structure suggests several potential reaction pathways relevant to drug discovery and organic synthesis. The presence of two different halogens on the same carbon atom (a geminal dihalide) offers opportunities for selective transformations.

- **Nucleophilic Substitution:** The bromide is a better leaving group than the fluoride. Therefore, nucleophilic substitution reactions are expected to selectively displace the bromine atom. This could allow for the introduction of a wide range of functional groups at the C1 position, while retaining the fluorine atom, which is often desirable in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties.
- **Organometallic Reagent Formation:** The carbon-bromine bond can potentially be used to form organometallic reagents, such as Grignard or organolithium reagents. However, the presence of the adjacent fluorine atom may influence the stability and reactivity of these intermediates.
- **Elimination Reactions:** Under suitable basic conditions, elimination of HBr could occur to form a fluoroalkene. The regioselectivity of this elimination would be of synthetic interest.

The ability to serve as a precursor to monofluorinated cyclohexane derivatives makes **1-bromo-1-fluorocyclohexane** a potentially valuable building block for the synthesis of new bioactive molecules. The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

## Conclusion

**1-Bromo-1-fluorocyclohexane** is a specialized chemical entity with potential for broader application in synthetic and medicinal chemistry. While some of its fundamental data, such as a dedicated CAS number and detailed experimental protocols, are not yet firmly established in the public domain, this guide provides a summary of its known identifiers, computed properties, and a viable synthetic strategy based on modern photochemical methods. As the field of fluorine chemistry continues to expand, the utility of such building blocks is likely to grow, making a thorough understanding of their properties and synthesis essential for researchers in drug development and other scientific disciplines.

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## References

- 1. 1-Bromo-1-fluorocyclohexane | C<sub>6</sub>H<sub>10</sub>BrF | CID 53445857 - PubChem [pubchem.ncbi.nlm.nih.gov]
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